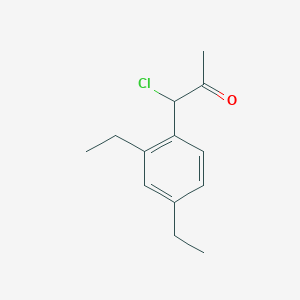
1-Chloro-1-(2,4-diethylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2,4-diethylphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the first carbon of the propan-2-one structure, and a 2,4-diethylphenyl group attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2,4-diethylphenyl)propan-2-one typically involves the chlorination of 1-(2,4-diethylphenyl)propan-2-one. This can be achieved through the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2,4-diethylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether (Et2O) under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents, often with the addition of acids or bases to control the pH.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as alcohols, ethers, or amines.
Reduction: Production of 1-(2,4-diethylphenyl)propan-2-ol.
Oxidation: Generation of carboxylic acids or other oxidized compounds.
Scientific Research Applications
1-Chloro-1-(2,4-diethylphenyl)propan-2-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2,4-diethylphenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chlorine atom and ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-phenylpropan-2-one: Lacks the diethyl substitutions on the phenyl ring.
1-Bromo-1-(2,4-diethylphenyl)propan-2-one: Contains a bromine atom instead of chlorine.
1-Chloro-1-(4-methylphenyl)propan-2-one: Has a methyl group instead of diethyl groups on the phenyl ring.
Uniqueness
1-Chloro-1-(2,4-diethylphenyl)propan-2-one is unique due to the presence of the 2,4-diethyl substitutions on the phenyl ring, which can influence its chemical reactivity and physical properties
Properties
Molecular Formula |
C13H17ClO |
|---|---|
Molecular Weight |
224.72 g/mol |
IUPAC Name |
1-chloro-1-(2,4-diethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO/c1-4-10-6-7-12(11(5-2)8-10)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
BBBOMVLORHWPQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(C(=O)C)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















